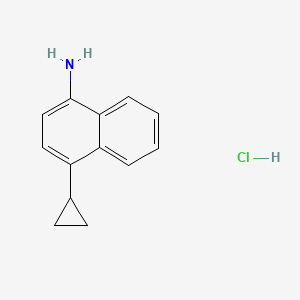
4-cyclopropylnaphthalen-1-aMine hydrochloride
Übersicht
Beschreibung
4-cyclopropylnaphthalen-1-aMine hydrochloride is an organic compound with the molecular formula C13H14ClN and a molecular weight of 219.71 g/mol . It is a derivative of naphthalene, featuring a cyclopropyl group attached to the naphthalene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
4-cyclopropylnaphthalen-1-aMine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Safety and Hazards
The safety data sheet for 4-cyclopropylnaphthalen-1-aMine hydrochloride indicates that it should be handled with care. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling the compound . In case of accidental ingestion or contact, medical attention should be sought immediately .
Wirkmechanismus
Target of Action
It is used as an intermediate in the synthesis of lesinurad , a drug used to treat gout. Lesinurad works by inhibiting the URAT1, a protein in the kidneys that reabsorbs uric acid into the blood . Therefore, it’s possible that 4-cyclopropylnaphthalen-1-amine hydrochloride may also interact with this protein.
Mode of Action
As an intermediate in the synthesis of Lesinurad, it’s likely involved in the formation of the active compound that interacts with URAT1 .
Biochemical Pathways
Lesinurad, which this compound is an intermediate for, affects the uric acid reabsorption pathway in the kidneys by inhibiting the urat1 protein .
Pharmacokinetics
As an intermediate, its properties may differ significantly from the final drug product, lesinurad .
Result of Action
As an intermediate in the synthesis of Lesinurad, its primary role is likely in the formation of the active drug compound .
Biochemische Analyse
Biochemical Properties
The exact biochemical properties of 4-Cyclopropylnaphthalen-1-aMine hydrochloride are not well-documented in the literature. As an intermediate in the synthesis of Lesinurad, it may interact with various enzymes, proteins, and other biomolecules during the synthesis process. The nature of these interactions would depend on the specific conditions and steps of the synthesis .
Cellular Effects
The cellular effects of this compound are not well-studied. As an intermediate in drug synthesis, it is not typically studied for its effects on cells. The final product, Lesinurad, is known to affect various types of cells and cellular processes .
Dosage Effects in Animal Models
As an intermediate in drug synthesis, this compound is not typically studied in animal models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropylnaphthalen-1-aMine hydrochloride typically involves the reaction of 1-naphthylamine with cyclopropyl bromide under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-cyclopropylnaphthalen-1-aMine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where the cyclopropyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Vergleich Mit ähnlichen Verbindungen
4-cyclopropylnaphthalen-1-aMine hydrochloride can be compared with other similar compounds, such as:
4-cyclopropylnaphthalen-1-ylamine: Similar structure but without the hydrochloride group.
1-cyclopropyl-4-nitronaphthalene: Contains a nitro group instead of an amine group.
4-cyclopropylnaphthalen-1-ylcarbamate: Features a carbamate group instead of an amine group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-cyclopropylnaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13;/h1-4,7-9H,5-6,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQWZUGROQAMOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)




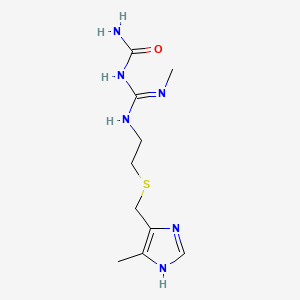
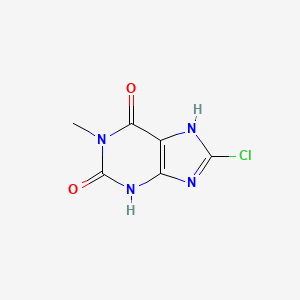
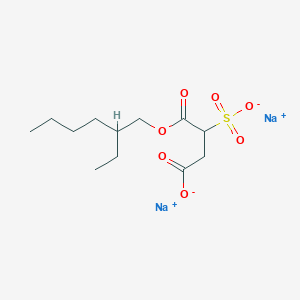

![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B601790.png)
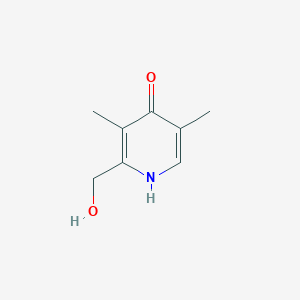

![2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)](/img/structure/B601799.png)

